molecular formula C18H15ClN4O B13370544 N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide

N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13370544
M. Wt: 338.8 g/mol
InChI Key: ZAUUWRFJPWCAHU-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C18H15ClN4O/c1-12-3-9-16(10-4-12)23-11-20-17(22-23)18(24)21-13(2)14-5-7-15(19)8-6-14/h3,5-9,11,13H,1-2H3,(H,21,24)

InChI Key

ZAUUWRFJPWCAHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C=C=C(C=C1)N2C=NC(=N2)C(=O)NC(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and cyclohexatetraenyl groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions with oxidizing agents like KMnO4 or H2O2.

    Reduction: Conducted under anhydrous conditions using reducing agents like NaBH4 or LiAlH4.

    Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide
  • N-[1-(4-methylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide
  • N-[1-(4-bromophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide

Uniqueness

N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

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